Aluminum oxide hydroxide

描述

属性

IUPAC Name |

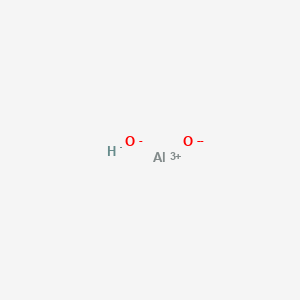

aluminum;oxygen(2-);hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H2O.O/h;1H2;/q+3;;-2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAUWWUXCIMFIM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[O-2].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlHO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051661 | |

| Record name | Boehmite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.988 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1318-23-6, 63957-70-0, 24623-77-6 | |

| Record name | Boehmite (Al(OH)O) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum oxide hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boehmite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM HYDROXIDE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZO8Q0FP2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用机制

Target of Action

Boehmite, also known as Aluminum Oxide Hydroxide, primarily targets the morphological evolution of materials. It is used in various applications, including the manufacturing of carbon fiber reinforced polymers (CFRP) . The hydroxyl groups on the surface of boehmite particles play a crucial role in altering the elementary polymer morphology.

Mode of Action

Boehmite interacts with its targets through ionic adsorption . This interaction causes differences in the exposed surface by reducing the surface energy, regulating the zeta potentials, and altering the growth habits of boehmite. The hydroxyl groups and even more a taurine modification of the boehmites’ surface alter the elementary polymer morphology.

Biochemical Pathways

The biochemical pathways affected by Boehmite are primarily related to the morphological evolution of materials. The pH and ions in the environment influence the formation of Boehmite with different morphologies. The evolution of the crystalline structures and morphologies of nanoparticles tightly relies on the composition of the steam source.

Pharmacokinetics (ADME Properties)

Its properties such as size, shape, and surface modification can influence its behavior in a given system.

Result of Action

The result of Boehmite’s action is the formation of materials with desired morphologies. In the context of CFRP, the incorporation of Boehmite nanoparticles improves matrix-dominated properties like shear strength, shear modulus, compressive strength, or compression after impact resistance.

Action Environment

The action of Boehmite is influenced by environmental factors such as pH and the presence of ions . For instance, Boehmite with various morphologies is obtained by hydrothermal treatment of ultrafine Bayer gibbsite in aqueous solutions with pH of 3–13.5. The pH of the solution mainly determines the formed Boehmite morphologies.

生物活性

Aluminum oxide hydroxide, commonly referred to as aluminum hydroxide (Al(OH)₃), is a compound with significant biological implications, particularly in medical and environmental contexts. This article explores its biological activity, highlighting research findings, case studies, and relevant data.

Overview of Aluminum Hydroxide

Aluminum hydroxide is a white, amorphous powder that occurs naturally in various forms. It is widely used in pharmaceuticals as an antacid and as an adjuvant in vaccines. The compound has garnered attention due to its potential health effects and its role in various biological processes.

Biological Activity

1. Immunological Effects:

Aluminum hydroxide is primarily known for its use as a vaccine adjuvant. It enhances the immune response by stimulating the release of uric acid, which acts as an immunological danger signal. This attracts monocytes that differentiate into dendritic cells, facilitating the activation of T and B cells . However, it has been noted that aluminum hydroxide may induce a stronger Th2 response while being less effective at stimulating Th1 responses, which are crucial for combating many pathogens .

2. Toxicological Effects:

Research has shown that chronic exposure to aluminum hydroxide can lead to systemic inflammation and oxidative stress. A study conducted on BALB/c mice administered aluminum hydroxide via orogastric gavage for six months revealed significant histological damage across multiple organs, including the liver and kidneys. Notable findings included increased levels of lipid and protein oxidation and alterations in antioxidant enzyme activities (e.g., decreased superoxide dismutase and catalase) across various tissues .

Case Studies

Case Study 1: Long-term Exposure in Mice

In a study examining the long-term effects of aluminum hydroxide on mice, researchers found that administration led to decreased hemoglobin levels and increased liver enzyme markers (AST). The study highlighted systemic histological damage, particularly steatosis in the liver and reduced glomerular density in the kidneys .

Case Study 2: Bioavailability Assessment

A safety assessment involving Wistar rats indicated that oral bioavailability of aluminum hydroxide is approximately 0.1%, suggesting limited absorption compared to other forms of aluminum . This study also noted that aluminum levels returned to baseline within 21 days post-administration, indicating a degree of clearance from the body.

Table 1: Summary of Biological Effects of Aluminum Hydroxide

科学研究应用

Medical Applications

Adjuvants in Vaccines

Aluminum hydroxide is primarily known for its role as an adjuvant in vaccines. It enhances the immune response to the administered antigens, facilitating both Th1 and Th2 cellular responses depending on the vaccination route. Studies have shown that aluminum hydroxide-based adjuvants can activate the complement system and stimulate innate immune responses through various mechanisms such as the repository effect and activation of the NLRP3 inflammasome pathway .

- Case Study: DTP Vaccine

Research comparing different concentrations of aluminum hydroxide in DTP vaccines revealed no significant differences in immune responses, suggesting potential for dosage optimization without compromising efficacy .

Drug Delivery Systems

Aluminum hydroxide nanoparticles are being explored for drug delivery applications due to their biocompatibility and ability to encapsulate therapeutic agents. Their nanoscale size allows for enhanced surface area and reactivity, which can improve drug loading and release profiles .

Material Science Applications

Fire Retardant Fillers

Aluminum hydroxide serves as a fire retardant filler in polymer applications. When exposed to heat, it decomposes to release water vapor, which helps cool the material and dilute flammable gases. This property makes it valuable in producing fire-resistant materials for construction and electronics .

Composite Materials

In composite materials, aluminum hydroxide is used as a filler to enhance mechanical properties and thermal stability. Its incorporation into acrylic resin formulations improves the overall performance of artificial stone products .

Environmental Engineering Applications

Water Purification

Aluminum hydroxide gels are utilized as flocculants in water treatment processes. These gels facilitate the aggregation of suspended particles, aiding in their removal from water systems. The ability to form gels that can be dehydrated into amorphous powders further enhances its utility in various purification methods .

- Case Study: Water Treatment Efficacy

Studies have demonstrated that aluminum hydroxide-based flocculants significantly improve the clarity of treated water by effectively aggregating particulate matter, thus enhancing overall water quality .

Industrial Applications

Catalyst Supports

Activated alumina derived from aluminum hydroxide is widely used as a catalyst support in chemical reactions due to its high surface area and porosity. It plays a crucial role in processes such as catalytic cracking in petroleum refining and as a desiccant in gas purification systems .

Corrosion Inhibition

In coatings for aluminum alloys, aluminum hydroxide serves as a corrosion inhibitor by forming protective layers that prevent oxidation. This application is particularly relevant for aerospace and automotive industries where material integrity is critical .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medical | Vaccine adjuvants | Enhanced immune response |

| Material Science | Fire retardant fillers; composite materials | Improved mechanical properties; thermal stability |

| Environmental Engineering | Water purification; flocculants | Effective removal of contaminants |

| Industrial | Catalyst supports; corrosion inhibitors | Enhanced reaction efficiency; protection against oxidation |

相似化合物的比较

Aluminum Hydroxide (Al(OH)₃)

Structural Differences :

- Aluminum hydroxide exists as gibbsite (monoclinic), bayerite (hexagonal), and nordstrandite (triclinic), differing in hydroxyl group arrangement . In contrast, boehmite (γ-AlO(OH)) has an oxyhydroxide structure with shared oxygen layers .

Thermal Behavior :

Magnesium Hydroxide (Mg(OH)₂)

Thermal Decomposition :

Flame Retardancy :

- MgO (from Mg(OH)₂) reacts with phosphoric acid (a charring catalyst in epoxy resins), forming inert Mg₃(PO₄)₂, which reduces flame-retardant efficiency.

Hydrotalcite-like Compounds (Mg-Al Layered Double Hydroxides)

Thermal Stability :

Aluminum Oxide (Al₂O₃)

Phase Transitions :

Functional Differences :

- γ-Al₂O₃ is used in catalysis and chromatography due to its acidity and porosity . Boehmite, however, is preferred in nanocomposites for its mechanical strength (Young’s modulus ~200 GPa) and as a precursor for nanoporous alumina membranes .

Comparative Data Table

| Property | Aluminum Oxide Hydroxide (Boehmite) | Aluminum Hydroxide (Al(OH)₃) | Magnesium Hydroxide (Mg(OH)₂) | Hydrotalcite-like Compounds | Aluminum Oxide (γ-Al₂O₃) |

|---|---|---|---|---|---|

| Crystal Structure | Orthorhombic | Monoclinic/Hexagonal | Hexagonal | Hexagonal layered | Cubic defect spinel |

| Decomposition Temp. | 450°C | 130–230°C (to boehmite) | 300–330°C (to MgO) | 186–202°C (interlayer H₂O) | Stable up to 1200°C |

| Surface Area (m²/g) | 150–300 | 50–150 | 10–50 | 50–200 | 200–400 |

| Key Applications | Flame retardants, membranes | Antacids, flame retardants | Flame retardants | Catalysts, ion exchangers | Catalysts, adsorbents |

Research Insights

- Flame Retardancy : Boehmite outperforms Mg(OH)₂ in epoxy resins due to its inert Al₂O₃ residue, which enhances char stability .

- Adsorption: Boehmite-derived γ-Al₂O₃ exhibits higher adsorption capacity for heavy metals (e.g., Pb²⁺) compared to hydrotalcite, attributed to its nanoporous structure .

- Catalysis : γ-Al₂O₃ from boehmite shows superior acidity in petroleum refining compared to hydrotalcite-derived Mg-Al oxides .

准备方法

Modifications for Direct Boehmite Synthesis

Recent innovations integrate seeding agents and pH modifiers to bypass the gibbsite phase entirely. For instance, introducing boehmite nanocrystals during the precipitation stage directs nucleation toward the oxide hydroxide phase, reducing energy costs associated with post-synthesis calcination. Patent WO1990000523A1 demonstrates that choline (2-hydroxyethyltrimethylammonium hydroxide) accelerates aluminum-water reactions at pH >12.4, yielding ultrafine AlO(OH) particles with surface areas exceeding 200 m²/g.

Hydrothermal Synthesis of this compound

Hydrothermal methods enable precise control over crystallinity and particle size by leveraging high-pressure aqueous environments. In a typical procedure, aluminum nitrate (Al(NO₃)₃) or aluminum chloride (AlCl₃) is dissolved in deionized water, adjusted to pH 8–10 with ammonium hydroxide (NH₄OH), and heated in an autoclave at 150–250°C for 12–48 hours. The resulting boehmite nanoparticles exhibit plate-like morphologies, as visualized in scanning electron micrographs from WO1990000523A1.

Role of Mineralizers and Temperature Gradients

The addition of mineralizers like urea or sodium carbonate alters dissolution-reprecipitation kinetics, favoring diaspore formation at temperatures above 280°C. For example, a 1:3 molar ratio of Al³⁺ to urea at 300°C produces diaspore with 98% phase purity, as confirmed by XRD peak matching (JCPDS 21-1307).

Precipitation Methods Using Alkaline Reactants

Alkaline precipitation remains the most scalable route for industrial AlO(OH) production. US5435986A details a method where aluminum ingots (8–20 mesh) react with NaOH (1:4 wt/wt) in boiling water, followed by gradual cooling to 75–80°C. The absence of gaseous reactants (e.g., CO₂) and seed crystals simplifies the process, yielding gibbsite with 99.8% purity (Table 1).

Table 1: Comparative Analysis of Precipitation Methods

| Parameter | Bayer Process (CO₂) | NaOH-Ingot Method | Choline-Mediated |

|---|---|---|---|

| Reactants | NaAlO₂, CO₂ | Al ingots, NaOH | Al, Choline |

| Temperature (°C) | 70–90 | 70–100 | 60–80 |

| Crystalline Phase | Gibbsite | Gibbsite | Boehmite |

| Purity (%) | 99.5 | 99.8 | 99.6 |

| Byproducts | Na₂CO₃ | None | Trace organics |

Sol-Gel Techniques for High-Purity this compound

Sol-gel synthesis offers nanoscale control over pore structure and surface chemistry. Aluminum sec-butoxide (Al(OᶜC₄H₉)₃) hydrolyzes in acidic ethanol-water solutions, forming a boehmite sol. Aging the sol at 80°C for 24 hours induces gelation, with subsequent drying producing mesoporous AlO(OH) aerogels. Nitrogen adsorption-desorption isotherms reveal BET surface areas of 350–400 m²/g, ideal for catalytic supports.

Thermochemical Dehydration of Aluminum Hydroxide

Calcining Al(OH)₃ at 300–500°C under air induces progressive dehydration to AlO(OH) and ultimately α-Al₂O₃. In situ XRD studies show that gibbsite transforms to boehmite at 220°C, followed by diaspore at 450°C. The exothermic peak at 510°C in differential scanning calorimetry (DSC) correlates with the diaspore-to-corundum transition.

常见问题

Q. What are the optimal experimental parameters for using aluminum oxide hydroxide in heavy metal adsorption (e.g., Cr(III))?

this compound demonstrates high adsorption efficiency (>99%) for Cr(III) in pH 4–6, with optimal parameters including:

- Adsorbent dose : 40 g/L

- Contact time : 60 minutes

- Initial concentration : Adjustable based on Langmuir isotherm modeling (maximum adsorption capacity ~20–30 mg/g) .

- pH dependency : Adsorption increases with pH due to surface charge variation. Cr(III) binds preferentially under acidic conditions, while Cr(VI) favors higher pH .

| Parameter | Optimal Range | Impact on Efficiency |

|---|---|---|

| pH | 4–6 | Maximizes Cr(III) removal |

| Adsorbent Dose | 40 g/L | Higher doses reduce equilibrium capacity |

| Contact Time | 60 min | Reaches >95% saturation |

Q. How is this compound synthesized for adsorption studies?

Common synthesis methods include:

- Precipitation : Reacting aluminum salts (e.g., Al(NO₃)₃) with NaOH/Na₂CO₃ at controlled pH (~10) and temperature (80°C), followed by calcination (300–500°C) to enhance crystallinity .

- Nano-scale preparation : Hydrothermal treatment to produce nano-AlOOH with high surface area (~200 m²/g), critical for fluoride adsorption .

Q. What analytical methods characterize this compound’s adsorption mechanisms?

- Isotherm models : Langmuir (monolayer adsorption) and Freundlich (heterogeneous surfaces) fit equilibrium data .

- Kinetic models : Pseudo-second-order kinetics dominate, indicating chemisorption as the rate-limiting step .

- Surface analysis : FTIR and XRD identify functional groups (e.g., –OH) and crystallographic phases (e.g., boehmite, γ-AlOOH) .

Advanced Research Questions

Q. How do competing anions (e.g., SO₄²⁻, PO₄³⁻) affect this compound’s adsorption capacity?

Co-existing anions reduce fluoride uptake by 30–50% due to competitive binding at active sites. For example:

- PO₄³⁻ exhibits stronger competition than SO₄²⁻ due to higher charge density .

- Mitigation strategy : Pre-treatment with ion-exchange resins or pH adjustment to prioritize target ion adsorption .

Q. What advanced spectroscopic techniques elucidate metal ion adsorption mechanisms on this compound?

- Electron Spin Resonance (ESR) : Identifies Cu²⁺ adsorption sites on boehmite (AlOOH) and gibbsite (Al(OH)₃), revealing immobilization via Cu–O–Al bond formation .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface hydroxyl groups and oxidation states of adsorbed species (e.g., Cr(III) vs. Cr(VI)) .

Q. How can fluidized bed reactors optimize aluminum hydroxide decomposition into alumina?

- Aspen Plus simulation : Predicts 94.4% mass conversion of Al(OH)₃ to Al₂O₃ at 340°C, with feed rates of 275 kg/hr yielding 169.6 kg/hr Al₂O₃ .

- Key parameters : Geldart B particle classification, Ergun equation for fluidization velocity, and residence time adjustments to minimize energy costs .

Q. What methodologies improve this compound’s stability in composite materials?

- LDH-metal oxide composites : Synthesize by mixing AlOOH with TiO₂ or ZnO (1:1 weight ratio), followed by calcination (300°C, 7 hours). This enhances photocatalytic activity and surface reactivity .

- Surface modification : Silane coupling agents or polymer coatings reduce aggregation in nano-AlOOH, improving dispersibility .

Contradictions and Resolutions in Literature

- pH-dependent adsorption efficiency : Cr(III) removal peaks at pH 4–6 , while fluoride adsorption is optimal at pH 7 . Resolution: Surface charge (point of zero charge) varies with material crystallinity and synthesis method.

- Thermal stability : Gibbsite (Al(OH)₃) decomposes at ~300°C, whereas boehmite (AlOOH) requires >500°C, affecting composite design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。